molecular formula C7H10F3NO3S B8098680 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate

Cat. No.: B8098680
M. Wt: 245.22 g/mol
InChI Key: HXHZTFFWDKTSAV-UHFFFAOYSA-N
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Description

2-Thia-6-Azaspiro[33]Heptane 2-Oxide Trifluoroacetate is a chemical compound with the molecular formula C7H10F3NO3S This compound is part of the azaspiro family, which is known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the alkylation of a suitable precursor with a trifluoroacetate group. The reaction conditions often involve the use of strong bases such as sodium hydroxide to facilitate the formation of the spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions to minimize by-products and maximize the efficiency of the synthesis. Techniques such as distillation and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The presence of the trifluoroacetate group enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate is unique due to its combination of sulfur, nitrogen, and trifluoroacetate groups. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2λ4-thia-6-azaspiro[3.3]heptane 2-oxide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS.C2HF3O2/c7-8-3-5(4-8)1-6-2-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHZTFFWDKTSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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